Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate

Description

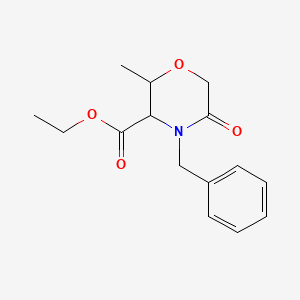

Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate is a morpholine derivative characterized by a six-membered oxygen-containing heterocyclic ring. Its structure features a benzyl group at position 4, a methyl group at position 2, and an ethyl ester moiety at position 3 (Figure 1). Crystallographic studies, facilitated by programs like SHELX and ORTEP , have elucidated its three-dimensional conformation, particularly the puckering of the morpholine ring and hydrogen-bonding interactions . Enantiomeric forms of this compound, such as the (R)- and (S)-isomers (CAS 106973-39-1 and 106973-40-4), are cataloged in chemical databases, highlighting its stereochemical significance .

Properties

IUPAC Name |

ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-3-19-15(18)14-11(2)20-10-13(17)16(14)9-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEIROLZQYEGDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(OCC(=O)N1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of 1,2-amino alcohols with epoxides or aziridines under acidic or basic conditions.

Substitution Reactions: The benzyl and methyl groups are introduced through nucleophilic substitution reactions. Benzyl chloride and methyl iodide are common reagents used for these substitutions.

Esterification: The ethyl ester group is introduced through esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the morpholine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride and methyl iodide in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of benzyl ketone or carboxylic acid derivatives.

Reduction: Formation of benzyl alcohol derivatives.

Substitution: Introduction of various alkyl or aryl groups on the morpholine ring.

Scientific Research Applications

Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and methyl groups enhance its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate enzymatic reactions, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from its substitution pattern. Key analogues and their distinguishing features are summarized below:

Key Observations :

- Functional Group Impact : Replacing the ethyl ester with a carboxylic acid (as in BP 2093 ) alters solubility and acidity, making the latter more suitable for salt formation or coordination chemistry.

- Hydrogen-Bonding Patterns : The hydroxy group in 4-benzyl-2-hydroxymorpholin-3-one (CAS 287930-73-8) facilitates stronger intermolecular interactions, influencing crystal packing and melting points .

Stereochemical Variations

Enantiomers of this compound [(R)- and (S)-forms] exhibit distinct physicochemical and biological behaviors. For example, the (R)-isomer (CAS 106973-39-1) may display different binding affinities in chiral environments compared to the (S)-isomer (CAS 106973-40-4) . Similar stereochemical trends are observed in related compounds, such as (R)-ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate (CAS 942603-46-5), where enantiomers influence pharmacological activity .

Physicochemical and Spectroscopic Properties

- Solubility : The ethyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid analogue (BP 2093) .

- Spectroscopic Signatures : IR and NMR data for morpholine derivatives correlate with substituent electronegativity. For instance, the carbonyl stretch of the 5-oxo group appears at ~1700 cm⁻¹, while the benzyl aromatic protons resonate at δ 7.2–7.4 ppm in ¹H NMR .

- Thermal Stability : Crystallographic studies suggest that the 2-methyl group improves thermal stability by reducing ring puckering dynamics .

Biological Activity

Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, synthesis, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

This compound belongs to the morpholine class of compounds, characterized by a morpholine ring structure with various substituents that influence its biological activity. The general structure can be represented as follows:

Where , , , and correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the benzyl group and the oxo group is critical for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of morpholine compounds exhibit significant antimicrobial properties. For instance, research has shown that 4-benzyl-5-oxomorpholine derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria. In particular, compounds with similar structures have been reported to exhibit Minimum Inhibitory Concentrations (MIC) in the low micromolar range against pathogens such as Escherichia coli and Staphylococcus aureus .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| 4-benzyl-5-oxomorpholine derivative | 4 | E. coli |

| 4-benzyl-5-oxomorpholine derivative | 8 | Staphylococcus aureus |

The mechanism by which these compounds exert their antimicrobial effects often involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. For example, studies on structurally related compounds have demonstrated their ability to bind to the ATP-binding site of gyrase, leading to effective inhibition .

Safety and Toxicity Studies

In evaluating the safety profile of this compound, it is crucial to consider its cytotoxicity and mutagenicity. Preliminary data suggest that certain derivatives exhibit low toxicity levels in vitro, with less than 1% hemolysis observed at concentrations up to 100 µM. Additionally, negative results in Ames tests indicate a lack of mutagenic potential .

Case Studies

Case Study 1: Synthesis and Characterization

A study focusing on the synthesis of morpholine derivatives highlighted the importance of substituent positioning on biological activity. The synthesis involved the reaction of benzylamine with ethyl acetoacetate under controlled conditions, yielding high-purity products characterized by NMR and mass spectrometry .

Case Study 2: Antimicrobial Efficacy Testing

In another study, derivatives were tested against a panel of bacterial strains to determine their efficacy. The results indicated that modifications in the benzyl group significantly affected antimicrobial potency. Compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .

Q & A

Q. What are the common synthetic routes for Ethyl 4-benzyl-2-methyl-5-oxomorpholine-3-carboxylate?

A multi-step synthesis approach is typically employed, involving cyclization and esterification reactions. For example, palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene are used to optimize yields during key steps such as benzyl group incorporation or morpholine ring formation. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be carefully controlled to avoid side products like over-oxidized derivatives or unreacted intermediates .

Q. Which spectroscopic and crystallographic methods are used for structural characterization?

- X-ray crystallography : Single-crystal X-ray diffraction is the gold standard for unambiguous structural determination. Software suites like SHELX (e.g., SHELXL for refinement) are employed to analyze diffraction data and validate bond lengths/angles against expected values .

- Spectroscopy : NMR (¹H/¹³C) identifies proton environments and carbon frameworks, while IR confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How is purity validated during synthesis?

Purity is assessed using HPLC (reverse-phase C18 columns with UV detection) and thin-layer chromatography (TLC). Quantitative analysis via ¹H NMR integration of residual solvents or byproducts (e.g., ethyl acetate) ensures ≥95% purity for research-grade material .

Q. What are the key challenges in crystallizing this compound?

The morpholine ring’s puckering and benzyl group steric effects can lead to polymorphism or twinning. Slow evaporation from polar aprotic solvents (e.g., DMF/water mixtures) at controlled temperatures (4–10°C) improves crystal quality. Structure validation tools like PLATON or CCDC algorithms check for missed symmetry or disorder .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C or CuI) enhance coupling efficiency in benzylation steps.

- Solvent effects : High-boiling solvents (e.g., toluene) improve reaction homogeneity, while microwave-assisted synthesis reduces reaction time.

- Byproduct analysis : LC-MS monitors intermediates to adjust stoichiometry and prevent side reactions like ester hydrolysis .

Q. How do hydrogen-bonding patterns influence biological activity?

The 5-oxo group and ester moiety act as hydrogen-bond acceptors, potentially interacting with enzyme active sites (e.g., proteases or kinases). Graph set analysis of crystal structures reveals motifs like rings, which stabilize ligand-receptor complexes. MD simulations predict binding affinities by modeling these interactions .

Q. What computational methods are used to study ring puckering dynamics?

Cremer-Pople parameters quantify morpholine ring puckering (, , ) using DFT calculations (e.g., B3LYP/6-31G*). Pseudorotation barriers are analyzed via relaxed potential energy scans to identify stable conformers. Crystal structure data validate computational models .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

- Data cross-validation : Compare X-ray-derived torsion angles with NMR NOE correlations to confirm spatial arrangements.

- Refinement protocols : Use SHELXL’s TWIN/BASF commands to model twinned crystals or disorder. R-factor convergence (<5%) and Δρ maps ensure model accuracy .

- Dynamic effects : Variable-temperature NMR detects conformational exchange broadening, explaining discrepancies between solid-state and solution structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.